Benzyl-N-(2-Amino-1-phenylethyl)carbamát

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

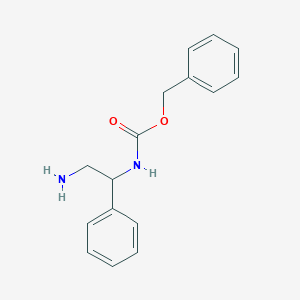

Benzyl N-(2-amino-1-phenylethyl)carbamate is a compound with the molecular formula C16H18N2O2 . It can be viewed as the ester of carbamic acid and benzyl alcohol . This compound is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

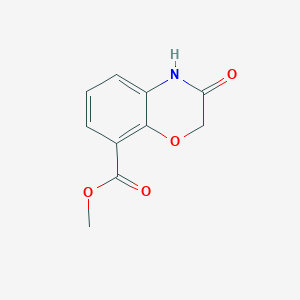

The synthesis of Benzyl N-(2-amino-1-phenylethyl)carbamate involves several steps. The compound is produced from benzyl chloroformate with ammonia . There are also multiple methods involving different reagents and conditions, such as the use of 1-hydroxybenzotriazol-hydrate and dicyclohexyl-carbodiimide .Molecular Structure Analysis

The molecular structure of Benzyl N-(2-amino-1-phenylethyl)carbamate consists of a total of 39 bonds. There are 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .Chemical Reactions Analysis

Carbamates, including Benzyl N-(2-amino-1-phenylethyl)carbamate, are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with target enzymes or receptors .Physical And Chemical Properties Analysis

Benzyl N-(2-amino-1-phenylethyl)carbamate has a molecular weight of 270.326 g/mol. It has a density of 1.2±0.1 g/cm3 and a boiling point of 457.6±45.0 °C at 760 mmHg .Wirkmechanismus

Benzyl N-(2-amino-1-phenylethyl)carbamate has been found to act as a potent inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on mood, cognition, and behavior.

Biochemical and Physiological Effects:

Benzyl N-(2-amino-1-phenylethyl)carbamate has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, anti-inflammatory properties, and inhibition of MAO. Additionally, Benzyl N-(2-amino-1-phenylethyl)carbamate has been found to increase the levels of dopamine and serotonin in the brain, which can have a range of effects on mood, cognition, and behavior.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Benzyl N-(2-amino-1-phenylethyl)carbamate in lab experiments is its potent inhibition of MAO, which can be useful in studying the effects of neurotransmitters such as dopamine and serotonin on behavior and cognition. However, one limitation is that Benzyl N-(2-amino-1-phenylethyl)carbamate is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Zukünftige Richtungen

There are several potential future directions for research on Benzyl N-(2-amino-1-phenylethyl)carbamate. One area of focus could be the development of cancer therapies based on its ability to induce apoptosis in cancer cells. Additionally, further research could be conducted on its potential use as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, more research is needed to fully understand the biochemical and physiological effects of Benzyl N-(2-amino-1-phenylethyl)carbamate and its potential applications in the field of neuroscience.

Synthesemethoden

Benzyl N-(2-amino-1-phenylethyl)carbamate can be synthesized through a multi-step process involving the reaction of benzylamine with phenylacetic acid to form benzylphenylacetamide. This compound is then reacted with phosgene to form benzyl N-(2-chloro-1-phenylethyl)carbamate, which is then reacted with ammonia to yield Benzyl N-(2-amino-1-phenylethyl)carbamate.

Wissenschaftliche Forschungsanwendungen

Enantioselektive Synthese

Diese Verbindung wurde bei der enantioselektiven Synthese von chiralem tertiärem Dibenzylamin verwendet, einem wichtigen Prozess bei der Herstellung von Verbindungen mit spezifischer Chiralität für pharmazeutische Anwendungen .

Kristallstrukturanalyse

Die Wechselwirkungen zwischen den Phenylringen dieser Verbindung wurden in der Kristallstrukturanalyse untersucht, was entscheidend ist, um die molekulare Packung zu verstehen und Materialien mit gewünschten Eigenschaften zu entwickeln .

Eigenschaften

IUPAC Name |

benzyl N-(2-amino-1-phenylethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUKXDDEPPBPSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CN)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453147 |

Source

|

| Record name | Carbamic acid, (2-amino-1-phenylethyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142854-51-1 |

Source

|

| Record name | Carbamic acid, (2-amino-1-phenylethyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

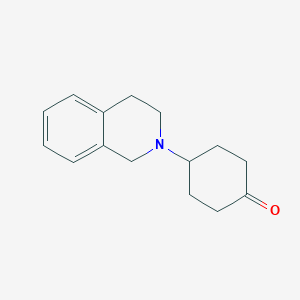

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B185789.png)